molecular formula C10H9ClF3NO B1436969 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine CAS No. 1266475-62-0

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B1436969
CAS No.: 1266475-62-0
M. Wt: 251.63 g/mol
InChI Key: YFSHKKRKNOXOCG-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group bearing chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. The azetidine core introduces conformational rigidity, while the trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSHKKRKNOXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents Biological Use
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine Azetidine (4-membered ring) 2-chloro-5-(trifluoromethyl)phenoxy Under investigation
Pyridalyl () Phenyl ether 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl; 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl Insecticide
Acynonapyr () 9-azabicyclo[3.3.1]nonane 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]; [5-(trifluoromethyl)-2-pyridinyl]oxy Acaricide
Compound II.13.0 () Benzamide 2-chloro-5-(difluoro-hydroxy-oxo-propyl); 3-chloro-5-(trifluoromethyl)phenyl Crop protection

Key Observations :

  • Azetidine vs. Larger Rings: The azetidine core distinguishes the target compound from bicyclic amines (e.g., Acynonapyr) or linear ethers (e.g., Pyridalyl). Smaller rings like azetidine may confer higher metabolic stability but pose synthetic challenges due to ring strain .
  • Trifluoromethyl Prevalence: All compounds feature trifluoromethyl groups, which improve lipophilicity and resistance to oxidative degradation. However, their placement varies—e.g., Pyridalyl incorporates a pyridyl-trifluoromethyl group, while the target compound positions it on a phenoxy moiety .

Physicochemical Properties

Property This compound Pyridalyl Acynonapyr
Molecular Weight ~265 g/mol (estimated) 491.12 g/mol 504.47 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.5 ~5.2
Solubility Moderate in polar aprotic solvents Low aqueous solubility Low aqueous solubility

Notes:

  • The target compound’s lower molecular weight and LogP suggest better bioavailability than Pyridalyl or Acynonapyr, which are larger and more lipophilic (limiting field mobility in agrochemical applications) .

Biological Activity

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is a synthetic compound that belongs to the azetidine class of heterocycles. Its unique structure, characterized by the presence of both chloro and trifluoromethyl substituents on a phenoxy group, contributes to its distinct biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₉H₈ClF₃NO
  • Molecular Weight: Approximately 215.63 g/mol
  • Structure:
    • The compound features an azetidine ring linked to a phenoxy group, which is further substituted with chlorine and trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:

  • Enzyme Modulation: The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can interact with specific enzymes, stabilizing enzyme-substrate complexes and modulating their activity. This modulation can influence metabolic pathways, gene expression, and apoptosis.
  • Binding Interactions: The compound exhibits significant binding affinity towards certain molecular targets due to the electron-withdrawing nature of the trifluoromethyl and chloro groups. These interactions are critical for its biological effects.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.
  • Anticancer Potential: Investigations into its anticancer properties have shown that it may induce apoptosis in cancer cell lines. For instance, it has been evaluated against human leukemia and breast cancer cell lines, demonstrating cytotoxic effects.

Case Studies

  • Cytotoxicity Evaluation:
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent.
  • Mechanistic Insights:
    • A study focusing on enzyme interactions revealed that the compound could inhibit specific metabolic enzymes involved in lipid synthesis pathways. This inhibition could be beneficial in conditions like obesity and metabolic syndrome .

Data Summary

Biological ActivityTarget Cell LinesIC₅₀ (μM)Mechanism
AntimicrobialVarious pathogensN/ADisruption of cellular processes
AnticancerMCF-7, U-937~15.63Induction of apoptosis
Enzyme InhibitionHuman Carbonic Anhydrases~0.75Competitive inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine
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3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine

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